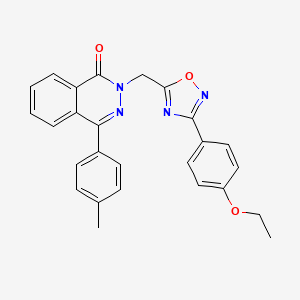

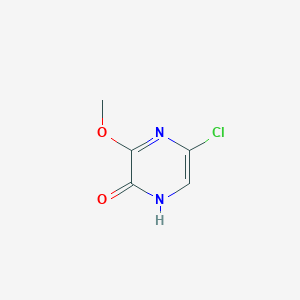

5-氯-3-甲氧基-1H-吡嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

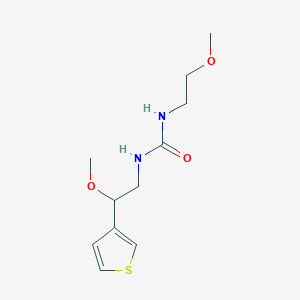

The synthesis of pyrazine derivatives has been reported in several studies . For instance, one study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methoxy-1H-pyrazin-2-one consists of a pyrazinone ring substituted with a chlorine atom and a methoxy group. The exact structure and arrangement of these substituents can be determined through techniques such as NMR spectroscopy .科学研究应用

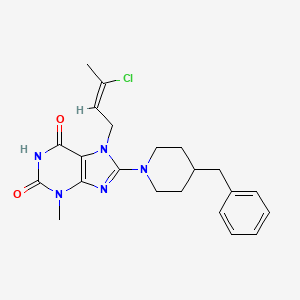

Fragment-Based Drug Discovery (FBDD)

Heterocycles play a crucial role in FBDD, where weakly binding small molecules (fragments) are elaborated into potent lead compounds. 5-Chloro-3-methoxy-1H-pyrazin-2-one serves as a valuable scaffold due to its prevalence in biologically active compounds. Researchers have synthesized this compound and demonstrated its selective elaboration along multiple growth vectors. Specifically:

- C-7 position is selectively metalated with TMPMgCl, followed by electrophile reactions or transmetalation to ZnCl2 and Negishi cross-coupling. These strategies mimic a hit-to-lead pathway, highlighting the utility of pyrazolo[3,4-c]pyridines in FBDD .

Luminescent Materials and Sensing

The ligand 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (derived from our compound) has been used to synthesize luminescent polymers. These materials exhibit electrochemiluminescence properties and can be employed for luminescence sensing applications .

Anticancer Agents

Researchers have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, which include our compound. Some derivatives showed significant inhibitory activity against cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values comparable to or better than the control drug sorafenib .

属性

IUPAC Name |

5-chloro-3-methoxy-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVMABMIMSNMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CNC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2427870.png)

![2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B2427871.png)

![8,13-Dioxa-2,11-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2427876.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2427879.png)

![N-(1,3-benzodioxol-5-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2427880.png)

![N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2427883.png)